
9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine is a heterocyclic compound with a nitrogen atom incorporated into a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a methoxy-substituted precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-methoxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-3-one
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
Uniqueness
9-Methoxy-2,3,4,5,6,7-hexahydro-1H-azonine is unique due to its nine-membered ring structure with a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(8E)-9-methoxy-2,3,4,5,6,7-hexahydro-1H-azonine |
InChI |
InChI=1S/C9H17NO/c1-11-9-7-5-3-2-4-6-8-10-9/h7,10H,2-6,8H2,1H3/b9-7+ |
InChI Key |
PIGPIXXLDYVCJD-VQHVLOKHSA-N |
Isomeric SMILES |
CO/C/1=C/CCCCCCN1 |
Canonical SMILES |
COC1=CCCCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
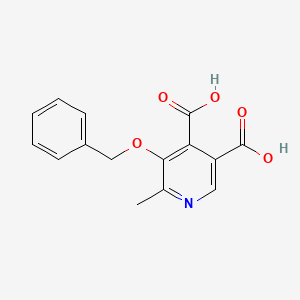
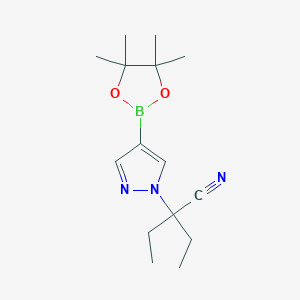
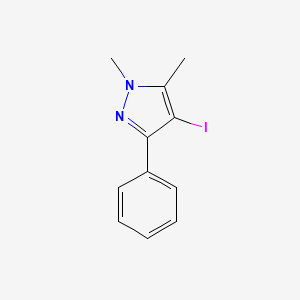
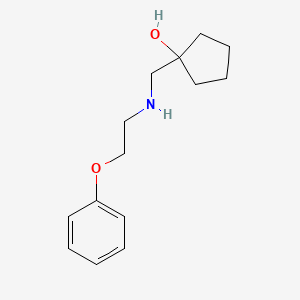
![Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-](/img/structure/B13343315.png)



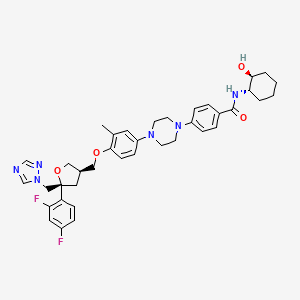
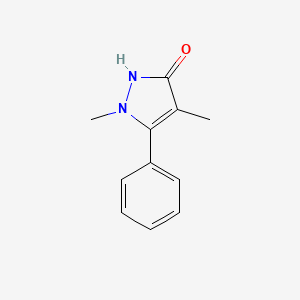
![{3-[(Methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13343339.png)
